molecular formula C16H21Cl2N3O B009303 Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride CAS No. 102207-81-8

Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride

Cat. No. B009303
M. Wt: 342.3 g/mol
InChI Key: MTZMDNNRSSEQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative with a unique chemical structure that makes it an ideal candidate for research purposes.

Mechanism Of Action

The exact mechanism of action of pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in DNA replication and transcription, leading to the suppression of tumor growth. It has also been shown to interfere with viral replication by inhibiting the activity of viral enzymes.

Biochemical And Physiological Effects

Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the proliferation of bacteria and viruses, and modulate the expression of genes involved in various cellular processes. It has also been shown to have an impact on the central nervous system, affecting neurotransmitter release and uptake.

Advantages And Limitations For Lab Experiments

One of the major advantages of pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride is its versatility in terms of applications. It can be used in a wide range of experiments, from cell culture studies to animal models. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride. One of the areas of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and viral infections. Another direction is the exploration of its potential as a diagnostic tool for the detection of nucleic acids. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride involves the reaction of 2,4,6-trichloropyrimidine with m-chlorobenzyl alcohol and diethylamine in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final product in the form of a white crystalline powder.

Scientific Research Applications

Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for drug development. It has also been used as a fluorescent probe for the detection of nucleic acids and as a catalyst in organic synthesis.

properties

CAS RN

102207-81-8

Product Name

Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride

Molecular Formula

C16H21Cl2N3O

Molecular Weight

342.3 g/mol

IUPAC Name

2-[(3-chlorophenoxy)methyl]-N,N-diethyl-6-methylpyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C16H20ClN3O.ClH/c1-4-20(5-2)16-9-12(3)18-15(19-16)11-21-14-8-6-7-13(17)10-14;/h6-10H,4-5,11H2,1-3H3;1H

InChI Key

MTZMDNNRSSEQQF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC(=NC(=C1)C)COC2=CC(=CC=C2)Cl.Cl

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)COC2=CC(=CC=C2)Cl.Cl

Other CAS RN

102207-81-8

synonyms

2-[(3-chlorophenoxy)methyl]-N,N-diethyl-6-methyl-pyrimidin-4-amine hyd rochloride

Origin of Product

United States

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